molecular formula C8H9ClS B7990259 2-Chloro-3-(5-methyl-2-thienyl)-1-propene

2-Chloro-3-(5-methyl-2-thienyl)-1-propene

Cat. No.: B7990259
M. Wt: 172.68 g/mol
InChI Key: XDIPWTHMJPINEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(5-methyl-2-thienyl)-1-propene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-Chloro-3-(5-methyl-2-thienyl)-1-propene typically involves the chlorination of 3-(5-methyl-2-thienyl)-1-propene. This can be achieved through various synthetic routes, including:

    Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.

    Substitution Reactions: Utilizing reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-Chloro-3-(5-methyl-2-thienyl)-1-propene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)-5-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6(9)5-8-4-3-7(2)10-8/h3-4H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIPWTHMJPINEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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